molecular formula C17H22BrNO4 B1672522 Fenoterol hydrobromide CAS No. 1944-12-3

Fenoterol hydrobromide

Numéro de catalogue B1672522
Numéro CAS: 1944-12-3
Poids moléculaire: 384.3 g/mol
Clé InChI: SGZRQMALQBXAIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fenoterol hydrobromide is a sympathomimetic drug used to treat asthma, bronchitis, and emphysema . It has anti-inflammatory effects on eosinophil function .


Synthesis Analysis

Fenoterol hydrobromide is determined by HPLC methodology, which is simple, rapid, precise, accurate, and sensitive . The methodology was developed and validated for quantitative determination of fenoterol hydrobromide .


Molecular Structure Analysis

The molecular formula of Fenoterol hydrobromide is C17H22BrNO4 .


Chemical Reactions Analysis

Fenoterol hydrobromide is subject to various chemical reactions. For instance, it can be determined in dosage forms and biological fluids through nitrosation .


Physical And Chemical Properties Analysis

Fenoterol hydrobromide is a solid substance that is soluble in water . It has a molecular weight of 384.3 g/mol .

Applications De Recherche Scientifique

Mechanism of Action and Pharmacological Effects

  • Fenoterol hydrobromide is known for its bronchodilator activity, acting as a short-acting sympathomimetic agent. It stimulates beta-2-adrenergic receptors in the lungs, leading to bronchial smooth muscle relaxation, alleviation of bronchospasms, and reduced release of inflammatory cell mediators, particularly from mast cells (Fenoterol Hydrobromide, 2020).

Analytical and Detection Methods

  • Spectrophotometric detection methods have been developed for fenoterol hydrobromide, employing sequential injection analysis for rapid, economical, and automated determination (Beyene, Staden, & Stefan, 2004).
  • A novel spectrofluorimetric methodology has been established for determining fenoterol hydrobromide in pharmaceutical forms and spiked plasma, leveraging its capacity to undergo Von Pechman synthesis of coumarin (Omar, Hammad, & Awad, 2018).

Therapeutic and Clinical Research

  • Research has demonstrated that fenoterol, as a beta2-adrenoceptor agonist, can enhance functional repair of regenerating rat skeletal muscle after injury, suggesting potential application for muscle repair therapies (Beitzel et al., 2004).
  • Fenoterol hydrobromide has been studied for its transdermal permeation, indicating the feasibility of its use in transdermal delivery systems for chronic asthma treatment (Elshafeey et al., 2012).

Development of Drug Formulations

  • Studies on the synthesis and characterization of fenoterol sulfoconjugates in post-administration urine samples contribute to the understanding of its metabolism and potential for doping control in sports (Orlovius et al., 2013).
  • An investigation into the preparation of fenoterol hydrobbromide suppositories explored its potential for bypassing first-pass effects after oral administration, enhancing its efficacy for respiratory conditions (Ghorab, Refai, & Tag, 2011).

Potential for Improved Drug Delivery

  • Research has compared different inhaler types for delivering fenoterol hydrobromide, such as the hydrofluoroalkane-metered dose inhaler (HFA-MDI) and the chlorofluorocarbon MDI (CFC-MDI), to evaluate their safety and efficacy in asthma patients (Goldberg et al., 2000).
  • Studies on Respimat® Soft Mist™ Inhaler delivering fenoterol hydrobromide in combination with ipratropium bromide have demonstrated its efficacy and safety, offering a reduction in the nominal dose needed (Goldberg et al., 2001).

Pharmacokinetics and Interaction Studies

  • Investigations into the systemic exposure and adverse reactions to fenoterol in individuals with heritable OCT1 deficiency have provided insights into how genetic factors can impact the drug's plasma concentrations and toxicity (Tzvetkov et al., 2018).
  • The combination of fenoterol hydrobromide and ipratropium bromide delivered via Respimat® SMI has been studied for its clinical efficacy and safety in the treatment of obstructive lung diseases, showing positive outcomes (Vincken, 2008).

Research on Muscle Wasting and Strength

  • Fenoterol's potential as a therapeutic agent for ameliorating age-related muscle wasting and weakness has been explored, showing its ability to reverse muscle wasting and improve muscle function in aged rats (Ryall et al., 2004).

Luminescent Quantitation and Stability Studies

  • The use of europium ion for the quantitation of fenoterol hydrobromide in different matrices has been developed, contributing to stability studies and offering a selective luminescent dependent approach for drug quantification (Omar, Hammad, & Awad, 2019).

Safety And Hazards

Fenoterol hydrobromide is a flammable material and can cause irritation to the skin, eye, and respiratory system . It is harmful if swallowed .

Propriétés

IUPAC Name

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZRQMALQBXAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13392-18-2 (Parent)
Record name Fenoterol hydrobromide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045419
Record name Fenoterol hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Fenoterol hydrobromide

CAS RN

1944-12-3, 13392-18-2
Record name Fenoterol hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1944-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoterol hydrobromide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoterol hydrobromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenoterol hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]resorcinol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenoterol hydrobromide
Reactant of Route 2
Fenoterol hydrobromide
Reactant of Route 3
Fenoterol hydrobromide
Reactant of Route 4
Fenoterol hydrobromide
Reactant of Route 5
Fenoterol hydrobromide
Reactant of Route 6
Fenoterol hydrobromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.